3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate
Description
Properties
CAS No. |
7146-55-6 |
|---|---|
Molecular Formula |
C10H17NO5 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-(2-acetyloxypropanoylamino)propyl acetate |
InChI |
InChI=1S/C10H17NO5/c1-7(16-9(3)13)10(14)11-5-4-6-15-8(2)12/h7H,4-6H2,1-3H3,(H,11,14) |
InChI Key |
MVKFJMCXYGVPJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCCOC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Generally, the synthesis involves the esterification of the corresponding alcohol with acetic anhydride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its biological activity, particularly its role as a cathepsin inhibitor.
Medicine: Research explores its potential therapeutic applications in treating inflammatory diseases due to its anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and light-sensitive materials.
Mechanism of Action
The mechanism of action of 3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate involves its inhibition of cathepsin enzymes, particularly cathepsin L and cathepsin B. The compound binds to the active site of these enzymes, preventing their activity and thereby exerting its biological effects. This inhibition is significant in reducing inflammation and other related biological processes .
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
Biological Activity
The compound 3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate is a derivative of propanoyl and has garnered interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Structure
The compound can be represented by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 261.34 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor activity. For instance, a study demonstrated that certain derivatives can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as MAPK and PI3K/Akt, which are critical in cancer cell survival and proliferation .
Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is believed to be mediated through the inhibition of NF-κB signaling pathways, which play a pivotal role in inflammatory responses .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Study 1: Antitumor Efficacy
In a study conducted on human breast cancer cell lines, This compound was tested for its cytotoxic effects. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The compound induced apoptosis as confirmed by flow cytometry analysis, highlighting its potential as an anticancer agent .
Study 2: Anti-inflammatory Mechanism
A separate study investigated the anti-inflammatory effects of the compound in a murine model of acute inflammation. Administration of the compound resulted in a significant reduction in paw edema and decreased levels of inflammatory markers in serum. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via a two-step approach:
Acylation : React 3-aminopropyl acetate with 2-(acetyloxy)propanoyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Control reaction temperature (0–5°C) to minimize side reactions like over-acylation .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor yield optimization via LC-MS to assess intermediate stability. Typical yields range from 60–75%, with impurities arising from incomplete acylation or ester hydrolysis .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the ester (δ 2.0–2.1 ppm for acetyl groups), amide (δ 6.5–7.5 ppm for NH), and propyl backbone (δ 1.5–1.8 ppm for CH₂). Compare experimental shifts to computed spectra (DFT/B3LYP/6-31G*) to resolve ambiguities in stereochemistry .
- FT-IR : Confirm functional groups via peaks at ~1740 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide I band), and 1550 cm⁻¹ (amide II band) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported spectral data for this compound across different studies?
- Methodological Answer :
- Orthogonal Validation : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For example, HRMS can resolve mass discrepancies caused by isotopic variants or adducts .
- Solvent Effects : Replicate spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts on NH proton shifts. Document solvent-specific artifacts to reconcile conflicting data .
Q. What experimental strategies are effective for evaluating the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC-UV at 210 nm. The ester groups are prone to alkaline hydrolysis (pH >7), while the amide bond remains stable below pH 5 .
- Enzymatic Studies : Use esterases (e.g., porcine liver esterase) to simulate metabolic pathways. Track metabolite formation (e.g., 3-aminopropyl alcohol) using LC-MS/MS .
Q. How can computational modeling aid in predicting the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with serine hydrolases or esterase enzymes. Focus on binding affinities to active-site residues (e.g., Ser-200 in human carboxylesterase 1) .
- MD Simulations : Conduct 100-ns molecular dynamics simulations (AMBER force field) to assess conformational stability in aqueous vs. lipid bilayer environments .
Methodological Notes
- Stereochemical Considerations : The compound’s propanoyl-amino group may introduce stereoisomerism. Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) to resolve enantiomers, referencing optical rotation data from analogous compounds .
- Stability Testing : Store the compound under inert gas (argon) at –20°C to prevent ester hydrolysis. Conduct accelerated stability studies (40°C/75% RH) to establish shelf-life guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
